molecular formula C19H15NO2 B1335803 3-(3-hydroxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one CAS No. 333759-52-7

3-(3-hydroxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one

Cat. No.: B1335803
CAS No.: 333759-52-7
M. Wt: 289.3 g/mol
InChI Key: QLTUILRZWVWQLC-UHFFFAOYSA-N
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Description

3-(3-hydroxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one is a complex organic compound with a unique structure that combines a hydroxyphenyl group with a dihydrobenzoquinolinone core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-hydroxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of cyclic imine dibenzo[b,f][1,4]oxazepines with alkynes in the presence of a catalyst like iron(III) chloride can lead to the formation of substituted quinolines .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3-hydroxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized quinolines.

Scientific Research Applications

3-(3-hydroxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activities make it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: Its unique chemical properties may be exploited in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-hydroxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, quinoxaline derivatives, which share structural similarities, have been studied for their kinase inhibitory activities . These compounds can bind to the active sites of enzymes, inhibiting their function and affecting various cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-hydroxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one is unique due to its specific combination of a hydroxyphenyl group with a dihydrobenzoquinolinone core, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

3-(3-hydroxyphenyl)-3,4-dihydro-2H-benzo[f]quinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO2/c21-14-6-3-5-13(10-14)17-11-18(22)19-15-7-2-1-4-12(15)8-9-16(19)20-17/h1-10,17,20-21H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTUILRZWVWQLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=C(C1=O)C3=CC=CC=C3C=C2)C4=CC(=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60391885
Record name 3-(3-Hydroxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333759-52-7
Record name 3-(3-Hydroxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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